1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(naphthalen-1-yl)ethan-1-one

Description

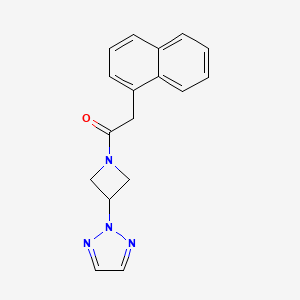

The compound 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(naphthalen-1-yl)ethan-1-one is a hybrid heterocyclic molecule featuring:

- A naphthalen-1-yl group, known for enhancing aromatic interactions and lipophilicity in drug design.

- A 2H-1,2,3-triazole ring, a pharmacophore with broad bioactivity, including antifungal and enzyme-inhibitory properties .

- An azetidine (four-membered nitrogen-containing ring), which confers conformational rigidity and metabolic stability compared to larger cyclic amines .

This structure is synthesized via N-alkylation or click chemistry (copper-catalyzed azide-alkyne cycloaddition, CuAAC), as inferred from analogous procedures in and .

Properties

IUPAC Name |

2-naphthalen-1-yl-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O/c22-17(20-11-15(12-20)21-18-8-9-19-21)10-14-6-3-5-13-4-1-2-7-16(13)14/h1-9,15H,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCGOCKXAQGGREW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CC2=CC=CC3=CC=CC=C32)N4N=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(naphthalen-1-yl)ethan-1-one is a synthetic compound characterized by its unique structure, which includes a triazole ring, an azetidine ring, and a naphthalene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 284.32 g/mol. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

Receptor Binding : It potentially binds to cell surface receptors, modulating various signaling pathways.

DNA Interaction : The compound may interact with DNA, influencing gene expression and cellular proliferation.

Antimicrobial Activity

Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. A study investigating similar triazole-containing compounds demonstrated their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell wall synthesis and interference with nucleic acid synthesis .

| Compound | Activity Against | Mechanism |

|---|---|---|

| This compound | E. coli, S. aureus | Enzyme inhibition |

| Related Triazoles | P. aeruginosa | Disruption of cell wall synthesis |

Anticancer Activity

The anticancer potential of triazole derivatives has been widely studied. For instance, compounds containing the triazole ring have shown promise in inhibiting cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific interactions with cancer-related enzymes and receptors are being explored in ongoing research .

Case Studies

Several case studies have highlighted the biological activities of related compounds:

- Case Study on Antimicrobial Properties : A study published in 2020 reported that a series of triazole derivatives exhibited potent antibacterial activity against resistant strains of bacteria. The study utilized various assays to determine the minimum inhibitory concentrations (MICs) and found that certain substitutions on the triazole ring enhanced activity .

- Case Study on Anticancer Effects : Another investigation focused on the cytotoxic effects of triazole-based compounds against breast cancer cells. The results indicated that these compounds could significantly reduce cell viability through apoptosis induction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazole-Azetidine/Naphthalene Derivatives

Key Comparative Insights:

Unlike 6a (), which uses a naphthalen-1-yloxy linker, the target compound’s direct ethanone bridge could reduce metabolic lability but may decrease solubility .

Synthetic Accessibility

- The azetidine ring’s strain makes synthesis challenging compared to five-membered pyrrolidine analogs. However, methods like N-alkylation () or azide-alkyne cycloaddition () are viable .

- Copper catalysis (CuAAC) is widely used for triazole formation but requires careful optimization to avoid byproducts .

Physical and Pharmacokinetic Properties

- The target compound’s lipophilicity (logP ~3.5, estimated) is higher than 6a (logP ~2.8), which may affect bioavailability .

- The azetidine-triazole-naphthalene scaffold is structurally distinct from 1r (), which includes a trityloxy group for steric protection but adds significant molecular weight .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.